2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol
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Overview
Description
2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol is an organic compound characterized by the presence of a cyclopropyl group, bromine, chlorine, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol typically involves multi-step organic reactions. One common approach is the cyclopropanation of an appropriate precursor, followed by bromination and chlorination reactions. The amino group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions
2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Aminated derivatives.
Scientific Research Applications
2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[Amino(cyclopropyl)methyl]-6-bromo-4-fluorophenol
- 2-[Amino(cyclopropyl)methyl]-6-chloro-4-bromophenol
- 2-[Amino(cyclopropyl)methyl]-6-bromo-4-iodophenol
Uniqueness
2-[Amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the cyclopropyl and amino groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H11BrClNO |
---|---|
Molecular Weight |
276.56 g/mol |
IUPAC Name |
2-[amino(cyclopropyl)methyl]-6-bromo-4-chlorophenol |
InChI |
InChI=1S/C10H11BrClNO/c11-8-4-6(12)3-7(10(8)14)9(13)5-1-2-5/h3-5,9,14H,1-2,13H2 |
InChI Key |
LYEHSQDXWPQHMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C(=CC(=C2)Cl)Br)O)N |
Origin of Product |
United States |
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